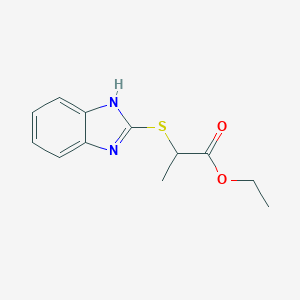

ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Description

BenchChem offers high-quality ethyl 2-(1H-benzimidazol-2-ylthio)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1H-benzimidazol-2-ylthio)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-16-11(15)8(2)17-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIYNBBOZKYDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, a sulfur-containing benzimidazole derivative of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[1][2][3] This document details a robust and reproducible synthesis protocol, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the rationale behind the experimental choices. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's preparation and properties.

Introduction: The Significance of Benzimidazole Scaffolds

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1][4][5] The fusion of a benzene ring with an imidazole ring creates a unique bicyclic system that can readily interact with various biological macromolecules, making it a versatile pharmacophore.[6] The structural versatility of the benzimidazole nucleus allows for extensive modifications, leading to the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, microbial and viral infections, and inflammatory conditions.[1][4][6]

The introduction of a thioether linkage and a propanoate ester group at the 2-position of the benzimidazole ring, as in ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, can significantly modulate the compound's physicochemical properties and biological activity. The sulfur atom can participate in various interactions with biological targets, while the ester group can influence solubility and pharmacokinetic profiles. This guide focuses on a common and efficient synthetic route to this promising compound.

Synthesis of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

The synthesis of the target compound is typically achieved through a nucleophilic substitution reaction. This section provides a detailed protocol, the underlying chemical principles, and a visual representation of the synthetic workflow.

Overall Reaction Scheme

The synthesis involves the S-alkylation of 2-mercaptobenzimidazole with ethyl 2-bromopropanoate.

Caption: Synthesis of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate.

Experimental Protocol

This protocol is a self-validating system, where successful completion of each step is confirmed by the observations and analytical data in the subsequent characterization phase.

Materials:

-

2-Mercaptobenzimidazole

-

Ethyl 2-bromopropanoate

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2-mercaptobenzimidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. The base deprotonates the thiol group, forming a more nucleophilic thiolate.

-

Addition of Alkylating Agent: Slowly add ethyl 2-bromopropanoate (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material (2-mercaptobenzimidazole) indicates the completion of the reaction.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and stir. The product will often precipitate out of the aqueous solution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with distilled water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-(1H-benzimidazol-2-ylthio)propanoate.

Mechanistic Insights

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The potassium carbonate acts as a base to deprotonate the acidic thiol proton of 2-mercaptobenzimidazole, generating a potent nucleophile, the benzimidazole-2-thiolate anion. This anion then attacks the electrophilic carbon atom of ethyl 2-bromopropanoate, which bears the bromine leaving group. The backside attack displaces the bromide ion in a single concerted step, forming the new sulfur-carbon bond and yielding the desired product.

Characterization of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized product.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate.

| Technique | Expected Observations/Data | Interpretation |

| Appearance | White to off-white solid | Physical state of the pure compound |

| Melting Point | A sharp and defined melting range | Indicates the purity of the compound |

| ¹H NMR | Signals corresponding to aromatic protons of the benzimidazole ring, a quartet and a triplet for the ethyl group, a quartet for the CH group, and a doublet for the CH₃ group of the propanoate moiety. | Confirms the proton environment and connectivity in the molecule. |

| ¹³C NMR | Resonances for the carbons of the benzimidazole ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl and propanoate groups. | Provides information about the carbon skeleton of the molecule. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3400-3200), C=O stretching of the ester (around 1730), C=N stretching (around 1620), and C-S stretching. | Confirms the presence of key functional groups. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.32 g/mol ).[7][8] | Confirms the molecular weight of the synthesized product. |

Potential Applications in Drug Development

Benzimidazole derivatives bearing thioether moieties have demonstrated a wide range of biological activities, making them attractive candidates for drug development.[9] Research has shown that compounds with this scaffold can exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3][10][11] The specific compound, ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, serves as a valuable intermediate for the synthesis of more complex molecules with potentially enhanced therapeutic efficacy.[7] Further derivatization of the ester group or modification of the benzimidazole ring can lead to the discovery of novel drug candidates.[12]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate. The described protocol is robust and relies on well-established chemical principles. The comprehensive characterization workflow ensures the identity and purity of the final product, which is a critical step in any drug discovery and development pipeline. The versatile benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of the synthesis and properties of key intermediates like the one discussed herein is paramount for advancing this field.

References

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

-

Current Achievements of Benzimidazole: A Review. Preprints.org. [Link]

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]

-

Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

-

Biological activity of dithioacids and thioamides of the benzimidazole series. ResearchGate. [Link]

-

Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Benzimidazole Derivatives Bearing Thioether and Carbamate Moieties. ResearchGate. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

-

160004-14-8 | Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate. Tetrahedron. [Link]

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 160004-14-8 | Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate | Tetrahedron [thsci.com]

- 9. researchgate.net [researchgate.net]

- 10. isca.me [isca.me]

- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

An In-depth Technical Guide to Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

Abstract

This technical guide provides a comprehensive analysis of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate (CAS No. 160004-14-8), a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document delineates the core physicochemical properties, established and modern synthetic routes, mechanistic insights, chemical reactivity, and potential therapeutic applications of the title compound. By integrating detailed experimental protocols with theoretical analysis, this guide serves as an essential resource for researchers engaged in the exploration and application of novel benzimidazole derivatives.

Molecular Identity and Physicochemical Properties

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is characterized by a central benzimidazole ring linked via a thioether bridge to an ethyl propanoate moiety. This unique combination of a biologically active heterocycle and a reactive ester group defines its chemical behavior and potential applications.

Caption: Chemical Structure of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below. While experimental data for some parameters are limited, predicted values provide a reliable estimation for experimental design.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(1H-benzimidazol-2-ylthio)propanoate | [3] |

| Synonyms | Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate | [3] |

| CAS Number | 160004-14-8 | [1][4] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [4] |

| Molecular Weight | 250.32 g/mol | [1][4] |

| Boiling Point | 403.6 ± 47.0 °C (Predicted) | [3] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 10.60 ± 0.10 (Predicted) | [3] |

| InChI Key | BIIYNBBOZKYDQE-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The most prevalent and reliable method for synthesizing ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is through the S-alkylation of 2-mercaptobenzimidazole, a classic nucleophilic substitution reaction.[1] Understanding the mechanism is key to optimizing reaction conditions and maximizing yield.

Primary Synthesis: Nucleophilic Substitution

This pathway involves the deprotonation of the thiol group on 2-mercaptobenzimidazole to form a highly nucleophilic thiolate anion, which then attacks the electrophilic carbon of ethyl 2-bromopropanoate.

Causality in Experimental Design:

-

Base Selection: A non-nucleophilic base is crucial to prevent side reactions with the electrophilic ester. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the thiol, driving the reaction forward by producing hydrogen gas. Potassium carbonate (K₂CO₃) is a milder, safer, and more economical alternative, suitable for larger-scale synthesis, though it may require slightly longer reaction times or higher temperatures to achieve complete conversion.[1]

-

Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal.[1] These solvents effectively solvate the cation (Na⁺ or K⁺) without interfering with the nucleophile, thereby enhancing the reaction rate.

-

Temperature Control: The reaction is typically heated to between 50–80°C to ensure a sufficient rate of reaction without promoting decomposition or unwanted side reactions, such as elimination of HBr from the alkyl halide.[1]

Caption: Workflow for the synthesis via nucleophilic substitution.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole (1.50 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in 40 mL of anhydrous DMF.

-

Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

-

Alkylation: Add ethyl 2-bromopropanoate (1.99 g, 11 mmol) dropwise to the suspension.

-

Reaction: Heat the mixture to 60°C and maintain for 18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.[1]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate may form.

-

Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate. Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield the pure product.[1]

Advanced Synthetic Methodologies

To address challenges like long reaction times and the use of hazardous solvents, modern synthetic approaches have been developed.

-

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times to as little as 30 minutes while maintaining high yields (68–72%), offering a significant improvement in efficiency.[1]

-

Green Chemistry Approaches: A solvent-free method using ball milling with K₂CO₃ can produce the target compound in 2 hours with a 60% yield, minimizing solvent waste.[1] Biocatalysis using lipase in ionic liquids has also been explored, providing high enantiomeric excess (>99%), which is critical for pharmacological applications.[1]

Spectroscopic and Structural Analysis

While a single-crystal X-ray structure for the title compound is not available in the cited literature, its spectroscopic features can be reliably predicted based on its constituent functional groups. This theoretical analysis is invaluable for routine characterization.

| Technique | Functional Group | Expected Signal / Absorption |

| ¹H NMR | Benzimidazole N-H | Broad singlet, ~12.0 ppm |

| Aromatic C-H | Multiplets, ~7.1-7.6 ppm | |

| S-CH-CH₃ | Quartet, ~4.5-4.8 ppm | |

| O-CH₂-CH₃ | Quartet, ~4.1-4.3 ppm | |

| S-CH-CH₃ | Doublet, ~1.6-1.8 ppm | |

| O-CH₂-CH₃ | Triplet, ~1.2-1.4 ppm | |

| ¹³C NMR | Benzimidazole C=N | ~150-155 ppm |

| Ester C=O | ~170-172 ppm | |

| Aromatic C | ~110-145 ppm | |

| O-CH₂ | ~60-62 ppm | |

| S-CH | ~45-50 ppm | |

| S-CH-CH₃ | ~18-22 ppm | |

| O-CH₂-CH₃ | ~14-16 ppm | |

| IR (cm⁻¹) | N-H Stretch | 3100-3000 (broad) |

| C-H Stretch (Aromatic) | 3050-3000 | |

| C-H Stretch (Aliphatic) | 2980-2900 | |

| C=O Stretch (Ester) | 1735-1750 | |

| C=N, C=C Stretch | 1620-1450 | |

| C-S Stretch | 750-600 | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 250 |

| Key Fragments | Loss of -OCH₂CH₃ (m/z=205), Loss of -COOCH₂CH₃ (m/z=177), Benzimidazole-thiol fragment (m/z=150) |

Chemical Reactivity

The compound's reactivity is governed by three primary sites: the sulfur atom, the ester group, and the benzimidazole N-H group.

-

Oxidation: The thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents like hydrogen peroxide (H₂O₂), or stronger ones like meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide into a sulfoxide or a sulfone, respectively.[1] These oxidized derivatives are of interest as their altered polarity and geometry can modulate biological activity.

-

Reduction: The thioether bond can be cleaved under strong reducing conditions, for instance, with lithium aluminum hydride (LiAlH₄), which would also reduce the ester group to an alcohol.[1]

-

Ester Hydrolysis & Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also undergo nucleophilic substitution (transesterification) with other alcohols or react with amines to form amides, providing a straightforward route to a library of derivatives.[1]

Caption: Key chemical transformations of the title compound.

Biological Profile and Research Applications

The core benzimidazole structure is a cornerstone in medicinal chemistry, with derivatives used as clinical drugs.[1][5] Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate serves both as a building block for more complex molecules and as a subject of investigation for its own biological potential.[1]

-

Antimicrobial and Anticancer Research: Benzimidazole derivatives are known to exert their biological effects by interacting with various enzymes and receptors.[1][2] Research is actively exploring the potential of this compound as an antimicrobial or anticancer agent, leveraging the established bioactivity of its core scaffold.[1]

-

Mechanism of Action: The proposed mechanism for benzimidazoles involves binding to key biological macromolecules, which can inhibit enzyme activity or modulate signaling pathways, leading to therapeutic effects.[1]

-

Synthetic Building Block: The compound is a valuable intermediate in organic synthesis.[1] The reactive handles—the ester and the N-H group—allow for further functionalization to build more complex, pharmacologically active molecules.

Conclusion

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is a versatile heterocyclic compound with significant potential. Its synthesis is well-established and amenable to modern, more efficient techniques. The interplay of its thioether, ester, and benzimidazole functionalities provides a rich chemical reactivity profile for derivatization and a promising foundation for the development of new therapeutic agents. This guide provides the foundational knowledge required for scientists to confidently handle, characterize, and strategically modify this compound in their research endeavors.

References

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. PubMed Central. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 247453, Ethyl 2-ethoxypropanoate. PubChem. Retrieved January 14, 2026, from [Link]

-

Navarro, J. R., et al. (2023). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. PubMed Central. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chong, Y. Y., et al. (2021). Crystal structure of ethyl-2-(3-benzoylthioureido)propanoate, C13H16N2O3S. De Gruyter. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15807, 2-Ethylbenzimidazole. PubChem. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 308071, ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate. PubChem. Retrieved January 14, 2026, from [Link]

-

Glavaš-Obrovac, L., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. PubMed Central. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. MDPI. Retrieved January 14, 2026, from [Link]

-

Tetrahedron. (n.d.). 160004-14-8 | Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate. Tetrahedron. Retrieved January 14, 2026, from [Link]

-

Husain, A., et al. (2019). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 2-(1H-benzimidazol-2-ylthio)propanoate | 160004-14-8 [amp.chemicalbook.com]

- 4. 160004-14-8 | Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate | Tetrahedron [thsci.com]

- 5. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structure Elucidation of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate (CAS 160004-14-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and structural analysis of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, a molecule of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in pharmacologically active compounds.[1] This document details the synthetic pathways, reaction mechanisms, and the analytical techniques employed for its structural confirmation.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate |

| CAS Number | 160004-14-8 |

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| InChI Key | BIIYNBBOZKYDQE-UHFFFAOYSA-N |

Synthetic Approaches and Mechanistic Rationale

The synthesis of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is primarily achieved through the nucleophilic substitution reaction of 2-mercaptobenzimidazole with an appropriate ethyl propanoate derivative. This approach is favored for its efficiency and the ready availability of the starting materials.

Recommended Synthetic Pathway: S-Alkylation of 2-Mercaptobenzimidazole

The most common and practical synthesis involves the S-alkylation of 2-mercaptobenzimidazole with ethyl 2-bromopropanoate. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the thiol group in 2-mercaptobenzimidazole acts as the nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromopropanoate, leading to the displacement of the bromide leaving group.

Caption: Synthetic workflow for Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate.

A robust method for the preparation of the 2-mercaptobenzimidazole precursor involves the cyclization of o-phenylenediamine with carbon disulfide.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol.

-

Addition of Reactants: To the stirred solution, add o-phenylenediamine, followed by the dropwise addition of carbon disulfide.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

-

Workup: After cooling, the reaction mixture is typically acidified to precipitate the 2-mercaptobenzimidazole, which can then be collected by filtration, washed, and dried.

The following protocol is adapted from a similar synthesis of ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate.

-

Reaction Setup: To a solution of 2-mercaptobenzimidazole in a suitable solvent such as dry acetone or DMF, add a base like potassium carbonate or sodium hydride.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for a short period to facilitate the formation of the thiolate salt. Then, add ethyl 2-bromopropanoate dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to a temperature between 50-80°C and maintained for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent system like ethanol/water to afford the pure Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate.

Structure Elucidation

The definitive structure of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Predicted ¹H NMR assignments for the target molecule.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The four protons on the benzimidazole ring are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.1 and 7.6 ppm.

-

Methine Proton (-S-CH-): The proton on the carbon adjacent to the sulfur and the carbonyl group is expected to be a quartet due to coupling with the three protons of the neighboring methyl group.

-

Methylene Protons (-O-CH₂-): The two protons of the ethyl ester group adjacent to the oxygen will likely appear as a quartet, coupled to the terminal methyl group.

-

Methyl Protons (-CH(CH₃)-): The three protons of the methyl group on the propanoate moiety will appear as a doublet, being split by the single methine proton.

-

Methyl Protons (-CH₂-CH₃): The terminal three protons of the ethyl ester will present as a triplet due to coupling with the adjacent methylene group.

-

NH Proton: The proton on the nitrogen of the benzimidazole ring will likely appear as a broad singlet, and its chemical shift can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): This carbon is expected to have a chemical shift in the downfield region, typically around δ 170 ppm.

-

Aromatic Carbons: The carbons of the benzimidazole ring will appear in the aromatic region (δ 110-145 ppm).

-

C-S Carbon: The carbon of the benzimidazole ring attached to the sulfur atom will have a distinct chemical shift.

-

Methine Carbon (-S-CH-): The carbon atom attached to the sulfur is expected in the aliphatic region.

-

Methylene Carbon (-O-CH₂-): The carbon of the ethyl ester group adjacent to the oxygen.

-

Methyl Carbons: The two distinct methyl carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 250, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the C-S bond, and fragmentation of the benzimidazole ring. The observation of fragments corresponding to these losses would provide strong evidence for the proposed structure.

Conclusion

The synthesis of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate is a straightforward process achievable through well-established synthetic methodologies, primarily the S-alkylation of 2-mercaptobenzimidazole. The structure of the resulting compound can be unequivocally confirmed by a combination of NMR spectroscopy and mass spectrometry. This guide provides a solid foundation for researchers and scientists working on the synthesis and characterization of this and related benzimidazole derivatives, which continue to be a promising class of compounds in the field of drug discovery.

References

-

PubChem. (n.d.). 2-Ethylbenzimidazole. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, a derivative featuring a thioether and a propanoate ester linkage, has emerged as a compound of interest with demonstrated anticancer and antimicrobial properties.[1] While its precise molecular interactions are still under comprehensive investigation, this guide synthesizes the current body of knowledge on related benzimidazole compounds to propose a primary, detailed hypothesis for its mechanism of action, with a focus on its anticancer activity. We postulate that ethyl 2-(1H-benzimidazol-2-ylthio)propanoate functions as a prodrug, which, upon intracellular activation, targets the fundamental cellular machinery of microtubule dynamics. This guide provides the theoretical framework, plausible molecular pathways, and a comprehensive set of experimental protocols for researchers, scientists, and drug development professionals to rigorously test this hypothesis.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole and its derivatives have a rich history in therapeutic applications, ranging from anthelmintics (e.g., albendazole) to proton pump inhibitors (e.g., omeprazole) and anticancer agents.[2][3] Their success is largely attributed to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets, including enzymes and receptors.[4] The specific compound, ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, combines the core benzimidazole ring with a flexible thioether linkage and an ethyl propanoate side chain. This unique combination of functional groups suggests a multi-faceted potential for biological interaction and metabolic activation.

Core Hypothesis: A Prodrug Approach to Tubulin Polymerization Inhibition

We hypothesize that the primary anticancer mechanism of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves a two-stage process: intracellular activation followed by potent inhibition of microtubule dynamics.

Stage 1: Intracellular Activation via Esterase Hydrolysis

The ethyl propanoate moiety is proposed to render the molecule cell-permeable and relatively stable in the extracellular environment. Once inside the cell, ubiquitous intracellular esterases, such as carboxylesterases, are hypothesized to hydrolyze the ethyl ester, converting the compound into its corresponding carboxylic acid metabolite, 2-(1H-benzimidazol-2-ylthio)propanoic acid. This bioactivation step is crucial, as the resulting carboxylate group may serve as a key binding motif for the ultimate molecular target.

Stage 2: Inhibition of Tubulin Polymerization

The activated carboxylic acid form is hypothesized to be the primary cytotoxic agent. Drawing parallels from numerous studies on other benzimidazole derivatives, we propose that this active metabolite directly targets β-tubulin.[5][6][7] Specifically, it is believed to bind to the colchicine-binding site, a pocket on β-tubulin that, when occupied, prevents the polymerization of tubulin dimers into microtubules.

This disruption of microtubule dynamics has profound downstream consequences for the cancer cell:

-

Mitotic Arrest: Microtubules are essential components of the mitotic spindle. Their inhibition prevents proper chromosome segregation, leading to cell cycle arrest, primarily at the G2/M phase.[4]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

-

Disruption of Intracellular Transport: Microtubules also serve as tracks for the transport of organelles and vesicles. Their disruption can interfere with essential cellular functions, further contributing to cell death.

This proposed mechanism is visually summarized in the signaling pathway diagram below.

Caption: Proposed Mechanism of Action Pathway.

Alternative and Secondary Hypotheses

While tubulin inhibition is our primary hypothesis, the versatile benzimidazole scaffold could potentially engage other targets. These alternative mechanisms warrant investigation, either as primary drivers of activity in certain cell types or as contributing secondary effects.

-

Topoisomerase Inhibition: Benzimidazole derivatives are known to function as topoisomerase I and II inhibitors.[4][8][9] The planar benzimidazole ring could intercalate into DNA or bind to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage.

-

Kinase Inhibition: The compound could act as an ATP-competitive or allosteric inhibitor of specific protein kinases that are critical for cancer cell proliferation and survival, such as members of the Src, VEGFR, or CK1 families.[10][11]

-

Antimicrobial Action: In a bacterial context, the primary target is likely to be a type II topoisomerase, specifically DNA gyrase or topoisomerase IV, which are essential for bacterial DNA replication.[12]

Experimental Validation: A Step-by-Step Guide

To rigorously test the primary hypothesis, a multi-faceted experimental approach is required. The following protocols are designed as a self-validating system, where the results of each experiment inform and corroborate the others.

Experimental Workflow Overview

Caption: Step-by-step experimental validation workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate (e.g., from 0.01 µM to 100 µM) in culture medium.

-

Treat the cells with the compound dilutions and incubate for 48-72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Prodrug Activation Study by LC-MS/MS

-

Objective: To detect the conversion of the parent ester compound to its active carboxylic acid metabolite within cancer cells.

-

Procedure:

-

Culture a high density of cancer cells (e.g., 1x10^6 cells in a 6-well plate).

-

Treat cells with the compound at its IC50 concentration for various time points (e.g., 2, 6, 12, 24 hours).

-

Harvest the cells and perform metabolite extraction using a methanol/acetonitrile/water solution.

-

Analyze the cell lysates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent compound and the predicted carboxylic acid metabolite.

-

Causality Check: A time-dependent increase in the metabolite concentration concurrent with a decrease in the parent compound would support the prodrug hypothesis.

-

Protocol 3: Cell-Free Tubulin Polymerization Assay

-

Objective: To directly assess the inhibitory effect of the compound and its metabolite on tubulin polymerization.

-

Procedure:

-

Use a commercially available tubulin polymerization assay kit (fluorescence-based).

-

Reconstitute purified bovine brain tubulin in G-PEM buffer.

-

In a 96-well plate, add tubulin solution, polymerization buffer, and either the parent compound, the synthesized carboxylic acid metabolite, or a control vehicle (DMSO). Use nocodazole as a positive control.

-

Incubate the plate at 37°C and monitor the increase in fluorescence (indicating polymerization) over time using a plate reader.

-

Causality Check: Inhibition of polymerization by the carboxylic acid metabolite, but not significantly by the parent ester, would strongly validate the core hypothesis.

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

-

Procedure:

-

Treat cells with the compound at 1x and 2x IC50 concentrations for 24 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Expected Outcome: A significant accumulation of cells in the G2/M phase compared to untreated controls.

-

Data Presentation and Expected Outcomes

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Expected IC50 Values (µM) from Cytotoxicity Assays

| Cell Line | Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |

| HCT-116 (Colon) | 5 - 20 | ~0.5 |

| MCF-7 (Breast) | 10 - 30 | ~1.0 |

| HeLa (Cervical) | 2 - 15 | ~0.2 |

| A549 (Lung) | 15 - 40 | ~1.5 |

Table 2: Expected Results from Tubulin Polymerization Assay

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) |

| Parent Ester | > 100 |

| Carboxylic Acid Metabolite | 5 - 15 |

| Nocodazole (Control) | ~2 |

Conclusion and Future Directions

The hypothesis presented in this guide posits that ethyl 2-(1H-benzimidazol-2-ylthio)propanoate acts as a prodrug that, upon intracellular hydrolysis, inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This proposed mechanism is grounded in the extensive literature on the benzimidazole scaffold and provides a robust, testable framework for future research. The outlined experimental protocols offer a clear path to validate or refute this hypothesis. Successful validation would position this compound as a promising candidate for further preclinical development as an anticancer therapeutic. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as in vivo efficacy studies in xenograft models.

References

-

BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole. Retrieved from BenchChem.[12]

-

Gao, C., et al. (2013). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 18(9), 11076-11087.[2]

-

Al-kazweeny, Y. H., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.[13]

-

Kumar, A., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 122, 130167.[6]

-

Kamal, A., et al. (2015). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules, 20(8), 14766-14786.[14]

-

BenchChem. (n.d.). ethyl 2-(1H-benzimidazol-2-ylthio)propanoate | 160004-14-8. Retrieved from BenchChem.[1]

-

El-Sayed, M. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society.

-

Patel, A., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Pharmaceutical Research International, 37(1), 1-15.[15]

-

Laamari, Y., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Journal of Chemical and Pharmaceutical Research, 9(4), 133-141.[16]

-

Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4223.[4]

-

Gadekar, P. K., et al. (2011). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica, 3(6), 442-447.[17]

-

Singh, P., et al. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry Letters, 122, 130167.[6]

-

Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494.[7]

-

ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as Anticancer agent. Retrieved from ResearchGate.[18]

-

Georgieva, M., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(11), 2998.[19]

-

Laamari, Y., et al. (2025). Novel 2-mercaptobenzimidazole derivatives: Synthesis and evaluation of their antibacterial and antioxidant activities. ResearchGate.[20]

-

Dubey, R., et al. (2000). Synthesis of 2-(thiomethyl-2′-benzimidazolyl) benzimidazole and its derivatives of pharmacological interest. Indian Journal of Chemistry - Section B, 39B(11), 845-849.[21]

-

Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207.[22]

-

Can-Eke, B., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(19), 4567.[23]

-

Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 896-904.[24]

-

El-Ashry, E. S. H., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(11), 1459.[3]

-

Vostrikova, A. A., et al. (2022). Synthesis of 3-Aryl-3-(furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.[25]

-

Liu, L. F., et al. (1998). Inhibitors of topoisomerase II based on the benzodiimidazole and dipyrroloimidazobenzimidazole ring systems: controlling DT-diaphorase reductive inactivation with steric bulk. Journal of Medicinal Chemistry, 41(22), 4239-4246.[26]

-

Altanlar, N., et al. (2006). Some Benzoxazoles and Benzimidazoles as DNA Topoisomerase I and II Inhibitors. Archiv der Pharmazie, 339(6), 312-316.[8]

-

Vostrikova, A. A., et al. (2022). Synthesis of 3-Aryl-3-(furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.[27]

-

Kamal, A., et al. (2011). Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. European Journal of Medicinal Chemistry, 46(3), 963-969.[9]

-

El-Damasy, A. K., et al. (2023). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205043.[28]

-

Fallacara, A. L., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(19), 6524.[10]

-

Al-Jibori, S. A., & Al-Okaily, A. A. (2017). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 20(2), 27-33.[29]

-

Al-Amiery, A. A. (2012). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 4(1), 234-244.[30]

-

Al-Qaisi, J. A., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(15), 4991.[11]

-

Ferreira-Silva, C., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Molecules, 28(14), 5489.[31]

-

Bakr, R. B., et al. (2015). 2-((Benzimidazol-2-yl)thio)-1-arylethan-1-ones: Synthesis, crystal study and cancer stem cells CD133 targeting potential. European Journal of Medicinal Chemistry, 105, 128-139.[32]

-

Sigma-Aldrich. (n.d.). ETHYL 3-(1H-BENZIMIDAZOL-2-YL)PROPANOATE AldrichCPR. Retrieved from Sigma-Aldrich.[33]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijmrhs.com [ijmrhs.com]

- 14. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. scispace.com [scispace.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. jddtonline.info [jddtonline.info]

- 23. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Inhibitors of topoisomerase II based on the benzodiimidazole and dipyrroloimidazobenzimidazole ring systems: controlling DT-diaphorase reductive inactivation with steric bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 30. derpharmachemica.com [derpharmachemica.com]

- 31. mdpi.com [mdpi.com]

- 32. 2-((Benzimidazol-2-yl)thio)-1-arylethan-1-ones: Synthesis, crystal study and cancer stem cells CD133 targeting potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. ETHYL 3-(1H-BENZIMIDAZOL-2-YL)PROPANOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Benzimidazole Thioether Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif, has consistently proven to be a cornerstone in the development of therapeutic agents. Its structural resemblance to endogenous purines allows for facile interaction with a multitude of biological targets.[1][2] The introduction of a thioether linkage at various positions of the benzimidazole ring system has unlocked new avenues for medicinal chemists, yielding derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzimidazole thioether derivatives. We will dissect the nuanced influence of substituent placement and the nature of the thioether moiety on biological efficacy and target specificity, offering a rationale-driven framework for the design of next-generation therapeutics.

The Benzimidazole Thioether Core: A Scaffold of Versatility

The inherent biological activity of the benzimidazole ring is significantly modulated by the introduction of a thioether (-S-) linkage. This modification impacts the molecule's lipophilicity, electronic properties, and spatial conformation, thereby influencing its pharmacokinetic profile and target engagement. The most common point of thioether substitution is at the C2 position, often originating from 2-mercaptobenzimidazole, a readily accessible synthetic precursor.[4] However, substitutions at the N1 position and on the benzene ring also play crucial roles in defining the pharmacological profile.

The general structure of a C2-substituted benzimidazole thioether derivative is depicted below:

Caption: Simplified workflow of tubulin polymerization inhibition.

Antimicrobial Activity: Combating Pathogenic Threats

Benzimidazole thioether derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. [5]Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Key SAR Insights for Antimicrobial Activity:

-

C2-Thioether Substituents (R2):

-

Alkyl Groups: 2-thiomethyl-benzimidazole derivatives have demonstrated good antibacterial activity, particularly against E. coli and S. aureus. [6] * Heterocyclic Moieties: The incorporation of five-membered heterocyclic rings, such as pyrazoline or isoxazoline, at the C2 position has been shown to yield compounds with good antimicrobial activity. [7]

-

-

Benzimidazole Core Modifications (R1 and R3):

-

Functionalization at the C5 and/or C6 positions of the benzimidazole ring has been extensively investigated to enhance antimicrobial efficacy against multidrug-resistant strains. [5]

-

Representative Antimicrobial Data:

| Compound ID | R2 Substituent | Target Organism | MIC (µg/mL) | Reference |

| 5g | Varies (Alkyl) | S. aureus ATCC 25923 | 250 | [6] |

| 7f | Varies (Alkyl) | E. coli ATTC 25922 | 250-500 | [6] |

| 7h | Varies (Alkyl) | E. coli ATTC 25922 | 250-500 | [6] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Benzimidazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key pro-inflammatory enzymes like cyclooxygenase (COX). [8][9]

Key SAR Insights for Anti-inflammatory Activity:

-

C2-Thioether Moiety: The thioether linkage itself is often crucial for activity. For instance, benzimidazoles linked to an oxadiazole through a thioacetamide linker exhibited strong anti-inflammatory properties. [10]* Substituents on the Benzimidazole Ring:

-

Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences anti-inflammatory activity. [10][8][9] * An electron-releasing methoxy group at the C6 position has been associated with strong anti-inflammatory activity, while electron-withdrawing groups like a nitro group at the same position can also enhance potency. [10]

-

Experimental Protocols: A Practical Guide

General Synthesis of 2-Alkylthio-Benzimidazole Derivatives:

This protocol outlines a common synthetic route to 2-alkylthio-benzimidazole derivatives, starting from 2-mercaptobenzimidazole.

Step 1: Synthesis of 2-Mercaptobenzimidazole A mixture of o-phenylenediamine and carbon disulfide in ethanol is refluxed in the presence of a base like potassium hydroxide.

Step 2: S-Alkylation of 2-Mercaptobenzimidazole To a solution of 2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium hydroxide, potassium carbonate) is added, followed by the addition of the desired alkyl halide (R-X). The reaction mixture is typically stirred at room temperature or heated to reflux.

Caption: A typical synthetic workflow for 2-alkylthio-benzimidazoles.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of the synthesized benzimidazole thioether derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Future Perspectives and Conclusion

The structure-activity relationship of benzimidazole thioether derivatives is a rich and continually evolving field of study. The versatility of this scaffold, coupled with the profound impact of the thioether linkage and various substituents, provides a fertile ground for the design of novel therapeutic agents. Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives that selectively target specific enzymes or receptors implicated in disease.

-

Hybrid Molecules: The conjugation of benzimidazole thioethers with other pharmacologically active moieties to create hybrid molecules with synergistic or multi-target activities. [5]* Computational Approaches: The increasing use of molecular docking and in silico screening to rationalize SAR data and guide the design of more potent and selective compounds. [11] In conclusion, the benzimidazole thioether scaffold represents a highly promising platform for the development of new drugs. A thorough understanding of the structure-activity relationships discussed in this guide is paramount for researchers and scientists aiming to harness the full therapeutic potential of this remarkable class of compounds.

References

-

Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. Scirp.org. [Link]

-

Broad mechanisms of action of benzimidazoles as anticancer agents.... ResearchGate. [Link]

-

An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]

-

Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. PubMed. [Link]

-

Impact of Heterocyclic Benzimidazole–Thioether Derivatives on the Proliferation of Human Dermal Fibroblast | Request PDF. ResearchGate. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar. [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]

-

Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

-

Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]

-

Anti-inflammatory trends of new benzimidazole derivatives. Semantic Scholar. [Link]

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]

-

Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]

-

Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Bentham Science Publisher. [Link]

-

Design & Development of Benzimidazole Derivatives for Anti-Inflammatory Activity. SAR Publication. [Link]

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. PubMed. [Link]

-

Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. [Link]

-

Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. [Link]

-

In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. ResearchGate. [Link]

-

Synthesis And Biological Evaluation Of Benzimidazole Derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. PubMed. [Link]

-

Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. ResearchGate. [Link]

-

Biological activity of dithioacids and thioamides of the benzimidazole series. ResearchGate. [Link]

-

Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. PMC - NIH. [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

This technical guide provides a comprehensive overview of the critical physicochemical properties of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven methodologies for characterization. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its investigation by drawing parallels with structurally related benzimidazole-based compounds, most notably albendazole.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, a sulfur-containing benzimidazole derivative, represents a compound of significant interest for further investigation. Its structure, featuring a thioether linkage and a propanoate ethyl ester, suggests potential for diverse chemical modifications and biological interactions.[1]

A thorough understanding of the solubility and stability of this molecule is a prerequisite for any meaningful preclinical or pharmaceutical development. These parameters fundamentally influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 160004-14-8 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |

| Molecular Weight | 250.32 g/mol | [1] |

Synthesis of Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

The primary synthetic route to ethyl 2-(1H-benzimidazol-2-ylthio)propanoate involves the nucleophilic substitution reaction between 2-mercaptobenzimidazole and ethyl 2-bromopropanoate.[1] This reaction is typically carried out in the presence of a base in an appropriate organic solvent.

Diagram: Synthetic Pathway

Caption: Synthetic route to the target compound.

Solubility Profile: A Critical Assessment

Aqueous solubility is a key determinant of a drug candidate's absorption and bioavailability. Benzimidazole derivatives, like the well-studied anthelmintic albendazole, are notoriously poorly soluble in water.[2][3] It is highly probable that ethyl 2-(1H-benzimidazol-2-ylthio)propanoate shares this characteristic due to its aromatic, heterocyclic structure.

Factors Influencing Solubility

-

pH: The benzimidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. This ionization state significantly impacts solubility. For instance, the solubility of albendazole salts is dramatically increased in acidic conditions (pH 2.0 buffer) compared to neutral or basic media.[2]

-

Solvent Polarity: While aqueous solubility is often low, benzimidazole derivatives typically show improved solubility in organic solvents.

-

Crystalline Structure: The solid-state properties, including the crystalline form (polymorphism), can have a profound effect on solubility.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the equilibrium solubility of the target compound.

Objective: To determine the solubility of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate in various solvents and at different pH values.

Materials:

-

Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate

-

Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (pH ~1.2), and relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Thermostatic shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. This ensures that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a supernatant aliquot, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Presentation:

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~7 | 25 | To be determined |

| 0.1 N HCl | ~1.2 | 25 | To be determined |

| PBS | 7.4 | 37 | To be determined |

| Ethanol | N/A | 25 | To be determined |

Stability Profile: Ensuring Molecular Integrity

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Degradation can lead to loss of potency and the formation of potentially toxic impurities. For ethyl 2-(1H-benzimidazol-2-ylthio)propanoate, key areas of potential instability include the ester and thioether functional groups.

Potential Degradation Pathways

-

Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. The methyl ester analog is noted to undergo faster hydrolysis under basic conditions compared to the ethyl ester due to less steric hindrance.[1]

-

Oxidation: The thioether linkage can be oxidized to form the corresponding sulfoxide and sulfone derivatives.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic and heterocyclic compounds.

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

Diagram: Key Degradation Pathways

Caption: Potential degradation products from hydrolysis and oxidation.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5]

Objective: To investigate the degradation of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate under various stress conditions.

Methodology:

A stock solution of the compound is prepared and subjected to the following conditions in parallel:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is stored at 105°C for 48 hours.

-

Photostability: The compound solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Sample Analysis:

All stressed samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. The peak purity of the parent compound should be assessed.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and robust technique for this purpose.[6]

Proposed HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of the compound (typically the λmax).

-

Column Temperature: 30°C.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy.

Conclusion and Future Directions

This guide establishes a foundational understanding of the critical quality attributes of ethyl 2-(1H-benzimidazol-2-ylthio)propanoate. While direct experimental data remains scarce, the principles derived from structurally similar benzimidazoles provide a robust framework for its systematic investigation. The provided protocols for solubility and stability testing, coupled with the outline for a validated, stability-indicating HPLC method, offer a clear path forward for researchers.

Future work should focus on generating empirical data for this specific molecule to confirm the hypotheses presented herein. Such data will be invaluable for any further development of this compound for potential therapeutic applications, enabling rational formulation design and ensuring the safety and efficacy of the final product.

References

- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (URL not available)

- A Practical Approach for Solubility Enhancement of Albendazole. (URL not available)

- Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (URL not available)

-

(PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - ResearchGate. [Link]

-

Enhancement of solubility of albendazole by complexation with β-cyclodextrin - SciELO. [Link]

- ALBENDAZOLE - PQM-USAID. (URL not available)

-

Novel pharmaceutical salts of albendazole - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01311J. [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]

-

Ethyl Propanoate - mVOC 4.0. [Link]

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

-

ethyl 2-(methyl thio) propionate, 40800-76-8 - The Good Scents Company. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]